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Compound of Interest

Compound Name: 1,3-Dibenzoylbenzene

Cat. No.: B181577 Get Quote

An In-depth Technical Guide on the Diarylketone Derivative, 1,3-Dibenzoylbenzene

This document serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development. It details the physicochemical properties, synthesis, and

potential biological relevance of 1,3-dibenzoylbenzene, a key diarylketone derivative.

Core Physicochemical and Spectroscopic Data
1,3-Dibenzoylbenzene, also known as m-dibenzoylbenzene, is an aromatic ketone with the

molecular formula C₂₀H₁₄O₂. Its structure features a central benzene ring substituted at the 1

and 3 positions with benzoyl groups. This meta-substitution pattern influences its chemical

properties and three-dimensional conformation.

Physical and Chemical Properties
The key physical and chemical properties of 1,3-dibenzoylbenzene are summarized in the

table below, providing essential data for experimental design and compound handling.
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Property Value Reference

IUPAC Name
(3-benzoylphenyl)

(phenyl)methanone
[1]

Synonyms
m-Dibenzoylbenzene,

Isophthalophenone
[1]

CAS Number 3770-82-9

Molecular Formula C₂₀H₁₄O₂ [1]

Molecular Weight 286.32 g/mol

Appearance
White to pale grey

solid/powder
[2]

Melting Point 105-108 °C [2]

Solubility Sparingly soluble in water [2]

Crystal Structure
Orthorhombic, space group

Pbca
[2]

Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 1,3-
dibenzoylbenzene. The following tables summarize its characteristic spectral data.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Assignment

8.15 t 1H, Ar-H

8.00 d 2H, Ar-H

7.85 d 4H, Ar-H

7.70 t 1H, Ar-H

7.55 t 2H, Ar-H

7.50 t 4H, Ar-H

(Note: Specific peak assignments can vary based on solvent and experimental conditions. Data

is interpreted from publicly available spectra.)

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | 195.5 | C=O (Ketone) | | 138.0 | Ar-C | |

137.5 | Ar-C | | 133.0 | Ar-CH | | 132.5 | Ar-CH | | 130.0 | Ar-CH | | 129.0 | Ar-CH | | 128.5 | Ar-

CH |

(Note: Data is interpreted from publicly available spectra from sources such as SpectraBase on

PubChem.)[1]

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | | :--- | :--- | :--- | | ~3060 | Aromatic C-H Stretch | | ~1660 |

C=O Carbonyl Stretch | | ~1595, 1445 | Aromatic C=C Stretch | | ~1275 | C-C(=O)-C Stretch

and Bend | | ~700-800 | Aromatic C-H Bend (out-of-plane) |

(Note: Data is interpreted from publicly available spectra.)[1]

Table 4: Mass Spectrometry Data
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m/z Interpretation

286 [M]⁺, Molecular Ion

209 [M - C₆H₅]⁺, Loss of a phenyl group

181 [M - C₆H₅CO]⁺, Loss of a benzoyl group

105 [C₆H₅CO]⁺, Benzoyl cation

77 [C₆H₅]⁺, Phenyl cation

Experimental Protocols
Synthesis of 1,3-Dibenzoylbenzene via Friedel-Crafts
Acylation
The most common method for synthesizing 1,3-dibenzoylbenzene is the Friedel-Crafts

acylation of benzene with isophthaloyl chloride, using a Lewis acid catalyst such as aluminum

chloride (AlCl₃).[2]

Materials:

Isophthaloyl chloride (1.0 eq)

Benzene (Anhydrous, solvent and reactant)

Aluminum chloride (Anhydrous, 2.2 eq)

Hydrochloric acid (concentrated)

Sodium bicarbonate solution (5%)

Dichloromethane (for extraction)

Anhydrous magnesium sulfate

Crushed ice

Water
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Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous benzene.

Catalyst Addition: Anhydrous aluminum chloride (2.2 equivalents) is added to the benzene

with stirring under a nitrogen atmosphere. The mixture is cooled in an ice bath.

Acyl Chloride Addition: Isophthaloyl chloride (1.0 equivalent), dissolved in a minimal amount

of anhydrous benzene, is added dropwise to the stirred suspension. The reaction is

exothermic, and the temperature should be maintained below 10°C during the addition.

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature

and then heated to a gentle reflux (around 70°C) for 4-7 hours, or until the evolution of HCl

gas ceases.

Quenching: The reaction mixture is cooled to room temperature and then slowly poured onto

a large volume of crushed ice containing a small amount of concentrated hydrochloric acid.

This hydrolyzes the aluminum chloride complex.

Workup: The mixture is transferred to a separatory funnel. The organic layer (benzene) is

separated. The aqueous layer is extracted twice with dichloromethane.

Washing: The combined organic layers are washed sequentially with water, 5% sodium

bicarbonate solution, and finally with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent

(e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure 1,3-dibenzoylbenzene.
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Caption: Experimental workflow for the synthesis of 1,3-dibenzoylbenzene.
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Potential Applications in Drug Development
Diarylketone scaffolds, such as that in 1,3-dibenzoylbenzene, are recognized as "privileged

structures" in medicinal chemistry due to their ability to interact with a wide range of biological

targets.

Diarylketones as p38 MAPK Inhibitors
A significant area of interest for diarylketone derivatives is the inhibition of p38 mitogen-

activated protein kinase (MAPK).[3] The p38 MAPK signaling pathway is a critical regulator of

inflammatory responses, and its over-activation is implicated in numerous diseases, including

rheumatoid arthritis, inflammatory bowel disease, and some cancers.

Inhibitors of p38 MAPK often feature a diaryl scaffold that can occupy the ATP-binding pocket

of the enzyme. Some inhibitors bind to an allosteric site, inducing a conformational change that

prevents ATP binding and kinase activation.[3] This allosteric inhibition can offer greater

selectivity compared to competitive ATP inhibitors.

The diagram below illustrates the general mechanism of p38 MAPK activation and its role in

producing inflammatory cytokines, representing a key pathway that diarylketone derivatives

may target.
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Caption: Simplified p38 MAPK signaling pathway targeted by diarylketone inhibitors.

While direct biological activity data for 1,3-dibenzoylbenzene as a p38 MAPK inhibitor is not

extensively published, its core structure represents a valuable starting point for medicinal

chemistry campaigns. Structure-activity relationship (SAR) studies on similar diarylketones

have shown that modifications to the peripheral phenyl rings can significantly impact potency

and selectivity.[4]
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Caption: Relationship between the structure and potential function of the core scaffold.

Conclusion
1,3-Dibenzoylbenzene is a well-characterized diarylketone derivative with established

synthetic routes and a solid foundation of physicochemical data. While its direct application in

drug development is not yet fully explored, its structural motif is highly relevant to the design of

kinase inhibitors, particularly for the p38 MAPK pathway. This technical guide provides the

foundational data and experimental context necessary for researchers to utilize 1,3-
dibenzoylbenzene as a key building block or starting point for novel therapeutic discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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